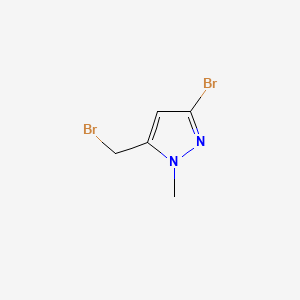

3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

Description

Properties

Molecular Formula |

C5H6Br2N2 |

|---|---|

Molecular Weight |

253.92 g/mol |

IUPAC Name |

3-bromo-5-(bromomethyl)-1-methylpyrazole |

InChI |

InChI=1S/C5H6Br2N2/c1-9-4(3-6)2-5(7)8-9/h2H,3H2,1H3 |

InChI Key |

XFDIXPBAIRBBJJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Selective bromination of the pyrazole ring at the 3-position.

- Introduction of a bromomethyl group at the 5-position of the pyrazole ring.

- Methylation at the nitrogen atom (N-1) of the pyrazole ring.

This requires careful control of reaction conditions to achieve regioselectivity and avoid over-bromination or unwanted side reactions.

Bromination of 1-Methyl-1H-pyrazole

One common approach starts with 1-methyl-1H-pyrazole as the precursor. The bromination reaction is typically carried out using elemental bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid, chloroform, or dichloromethane. The reaction conditions are optimized to selectively brominate the pyrazole ring at the 3-position and the methyl group at the 5-position to form the bromomethyl substituent.

- Temperature control is crucial, often maintained at room temperature or slightly elevated to moderate the reaction rate and selectivity.

- Solvent choice affects the solubility of reactants and the reaction kinetics.

This method yields this compound with high purity (>98%) suitable for research and industrial applications.

Industrial Production Considerations

Industrial synthesis may employ continuous flow reactors to enhance reaction control, efficiency, and safety. Automated systems precisely regulate parameters such as temperature, pressure, and reactant feed rates to maximize yield and reproducibility.

- Multi-step processes may start from readily available pyrazole derivatives.

- Halogenation steps (bromination and bromomethylation) are carefully sequenced to avoid side reactions.

- Post-reaction workup involves extraction, drying, and purification steps like column chromatography or crystallization to isolate the target compound.

Related Synthetic Routes from Literature

Though direct literature on this compound is limited, analogous compounds provide insight:

- The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine involves condensation of diethyl butynedioate with methylhydrazine, followed by bromination and subsequent functional group transformations. This method avoids hazardous reagents like n-butyl lithium and cyanogen bromide, favoring safer reagents and milder conditions.

- Similar halogenation and substitution reactions on pyrazole rings have been reported, emphasizing the importance of controlling reaction conditions to achieve selective halogenation and functionalization.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield/Purity |

|---|---|---|---|---|

| 1 | Bromination of pyrazole ring | Bromine or N-bromosuccinimide (NBS), solvent (CHCl₃, AcOH), RT | Selective bromination at 3-position | High purity (>98%) |

| 2 | Bromomethylation | Bromine or bromomethylation agents, controlled temperature | Introduction of bromomethyl at 5-position | Moderate to high yield |

| 3 | N-Methylation | Methyl iodide or methylating agent, base | Methylation at N-1 position | Efficient |

| 4 | Purification | Extraction, drying (Na₂SO₄), chromatography | Removal of impurities | >98% purity |

| 5 | Industrial scale | Continuous flow reactors, automated control | Enhanced safety and reproducibility | Scalable |

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated pyrazole.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Hydrogenated pyrazole derivatives.

Scientific Research Applications

3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Chemical Biology: It can serve as a probe to study biological processes involving pyrazole-containing compounds.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Positional Isomerism

5-(Bromomethyl)-1-methyl-1H-pyrazole (Compound 21)

- Structure : Differs by the absence of a bromine at the 3-position.

- Synthesis: Prepared via bromination of (1-methyl-1H-pyrazol-5-yl)methanol using PBr₃ in DCM at 0°C to room temperature .

- Stability: The bromomethyl intermediate is noted to be unstable, requiring immediate use in subsequent reactions .

4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide

- Structure : Bromomethyl group at the 4-position instead of the 5-position.

- Molecular Weight : 237.1 g/mol (hydrobromide salt).

- Applications : Positional isomerism alters reactivity in nucleophilic substitutions, making it less reactive toward bulky electrophiles compared to the 5-substituted derivative .

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

Functional Group Variations

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

- Structure : Iodo substituent at the 4-position and an aldehyde group at the 5-position.

- Molecular Weight : 314.91 g/mol.

- Applications : The aldehyde group enables condensation reactions, distinguishing it from the bromomethyl-substituted target compound .

5-(3-Bromophenyl)-1-methyl-1H-pyrazole

- Structure : Bromophenyl substituent replaces the bromomethyl group.

- Molecular Formula : C₁₀H₉BrN₂; Molecular Weight: 237.1 g/mol.

Precursors and Derivatives

(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol

Physicochemical and Spectral Data Comparison

Biological Activity

3-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound can be represented as follows:

This structure features a pyrazole ring substituted at the 3 and 5 positions with bromine and bromomethyl groups, respectively. The presence of these halogen atoms is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate effectiveness against various bacterial strains, including E. coli and S. aureus . The compound this compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against resistant strains, showing promising results.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 12.5 | 25 |

| Standard Drug (Ampicillin) | 0.25 | 0.5 |

The above table illustrates the potency of the compound compared to standard antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. A recent investigation into pyrazole compounds highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, compounds similar to this compound have shown activity against multiple cancer cell lines.

A case study involving the synthesis of novel pyrazole derivatives demonstrated that certain modifications to the pyrazole ring enhanced cytotoxicity against cancer cells, with some compounds achieving IC50 values comparable to established chemotherapeutics .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes . In vivo studies have shown that specific pyrazole compounds can significantly reduce inflammation in animal models, indicating their potential therapeutic value in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The bromine substituents enhance binding affinity to enzyme active sites, altering enzymatic activity and influencing signaling pathways associated with cell growth and inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of brominated pyrazoles revealed that those with multiple bromine substitutions exhibited enhanced antibacterial activity against resistant bacterial strains .

- Cytotoxicity in Cancer Cells : Research on modified pyrazoles indicated that specific structural changes could lead to increased cytotoxicity in human cancer cell lines, suggesting a structure-activity relationship that could guide future drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole derivatives. For example, bromination at specific positions can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., DMF or dichloromethane) and stoichiometric ratios of brominating agents significantly affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

- Key Consideration : Optimizing reaction time and temperature minimizes side products like di-brominated analogs.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm), while the bromomethyl (–CH₂Br) group shows a doublet or triplet (δ 4.2–4.5 ppm) due to coupling with adjacent protons.

- ¹³C NMR : The brominated carbons (C3 and C5) resonate at δ 90–110 ppm, distinct from non-brominated pyrazole carbons.

- IR : Stretching vibrations for C–Br bonds appear at ~500–600 cm⁻¹.

- MS : Molecular ion peaks ([M]⁺) should match the molecular weight (e.g., m/z ≈ 265 for C₆H₇Br₂N₂), with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. What strategies are effective in achieving regioselective substitution at the bromine or bromomethyl positions, and what factors influence selectivity?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. For example:

- Bromine substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-bromo position is favored due to lower steric hindrance compared to the bromomethyl group.

- Bromomethyl substitution : Nucleophilic displacement (e.g., with azides or thiols) requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to overcome steric barriers .

- Data Contradiction Note : Conflicting reactivity reports may arise from competing pathways; control experiments using model compounds (e.g., mono-brominated pyrazoles) are recommended to isolate reaction mechanisms .

Q. How do steric and electronic effects of the bromine and bromomethyl groups impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine at C3 deactivates the pyrazole ring, slowing electrophilic substitution but enhancing oxidative stability.

- Steric Effects : The bromomethyl group at C5 creates steric bulk, limiting access to catalysts in Pd-mediated reactions. Smaller ligands (e.g., PPh₃) improve efficiency in such cases.

- Case Study : In Heck reactions, the 3-bromo site reacts preferentially over the bromomethyl group, as demonstrated by <sup>13</sup>C labeling studies .

Q. What methodologies are recommended for analyzing contradictory data regarding the biological activity of this compound compared to its analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity (e.g., IC₅₀ values) against analogs with varying substituents (e.g., 3-bromo vs. 5-bromo isomers).

- Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO levels) influencing target binding.

- Experimental Validation : Use isogenic cell lines or enzyme assays to isolate confounding factors (e.g., off-target effects). Contradictions in cytotoxicity data may arise from differential cell permeability caused by the bromomethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.